

High-performance liquid chromatography (HPLC) for aureusidin quantification.

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Compound of Interest

Compound Name: Aureusidin

Cat. No.: B138838

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High-Performance Liquid Chromatography (HPLC) for Aureusidin Quantification

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusidin is a naturally occurring aurone, a type of flavonoid that contributes to the yellow coloration of flowers in various plant species. Beyond its role as a pigment, **aureusidin** has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of **aureusidin** in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the sensitivity and selectivity required for the reliable quantification of **aureusidin**. This document provides detailed application notes and protocols for the quantification of **aureusidin** using reverse-phase HPLC (RP-HPLC) with UV detection.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. **Aureusidin**, being

a moderately polar compound, is retained on the column and its elution is controlled by the composition of the mobile phase. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is often employed to achieve optimal separation of **aureusidin** from other components in a complex mixture. Detection is typically performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. Quantification is achieved by comparing the peak area of **aureusidin** in a sample to a calibration curve generated from standards of known concentrations.

Application Notes

Instrumentation and Materials

- **HPLC System:** A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- **Chromatography Column:** A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good resolution.
- **Solvents:** HPLC grade acetonitrile, methanol, and water.
- **Reagents:** Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
- **Standards:** **Aureusidin** standard of high purity ($\geq 95\%$).
- **Sample Preparation:** Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 μ m syringe filters.

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific sample matrices.

Table 1: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	Aurones typically have a maximum absorption (λ_{max}) between 380-430 nm. [1] A DAD can be used to identify the optimal wavelength.

Protocols

Protocol 1: Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **aureusidin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the working stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

Protocol 2: Sample Preparation (from Plant Material)

- Drying and Grinding: Dry the plant material (e.g., flowers) at 40-50 °C to a constant weight and grind it into a fine powder.

- Extraction:
 - Accurately weigh 1 g of the powdered plant material into a flask.
 - Add 20 mL of methanol.
 - Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, let the mixture stand for 24 hours at room temperature, protected from light.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
- Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 3: HPLC Analysis and Quantification

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
- Sample Analysis: Inject the prepared sample solutions.
- Data Analysis:
 - Identify the **aureusidin** peak in the sample chromatogram by comparing the retention time with that of the standard.
 - Record the peak area of **aureusidin**.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **aureusidin** in the sample by interpolating its peak area on the calibration curve.

Data Presentation

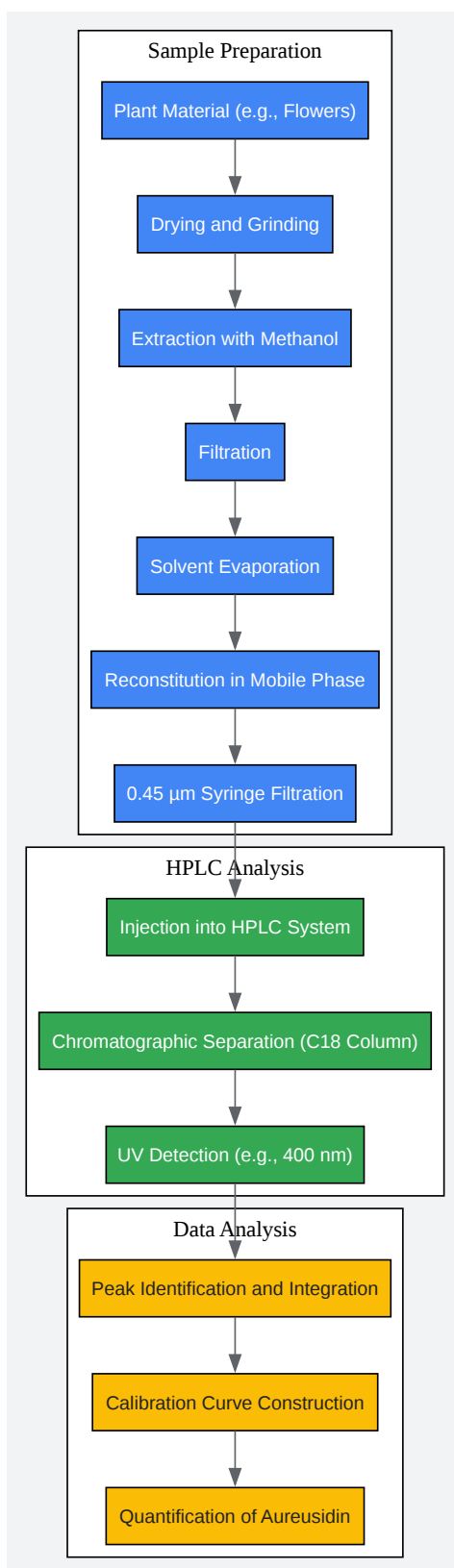
Quantitative data from method validation studies should be summarized for clarity. The following table presents typical parameters that should be evaluated for an HPLC method for **aureusidin** quantification.

Table 2: Method Validation Parameters (Typical for Flavonoid Analysis)

Parameter	Typical Specification
Linearity (r^2)	≥ 0.999
Range	To be determined (e.g., 1-100 $\mu\text{g/mL}$)
Limit of Detection (LOD)	To be determined (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ)	To be determined (Signal-to-Noise ratio of 10:1)
Accuracy (% Recovery)	98-102%
Precision (% RSD)	Intraday: $\leq 2\%$; Interday: $\leq 2\%$
Retention Time (RT)	To be determined

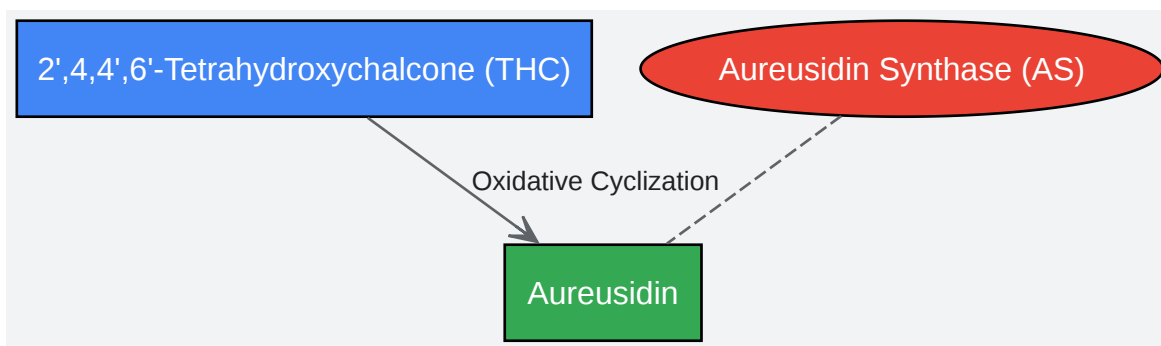
Note: These values are typical for HPLC methods for flavonoids and would need to be experimentally determined for **aureusidin** during method validation.

Mandatory Visualization



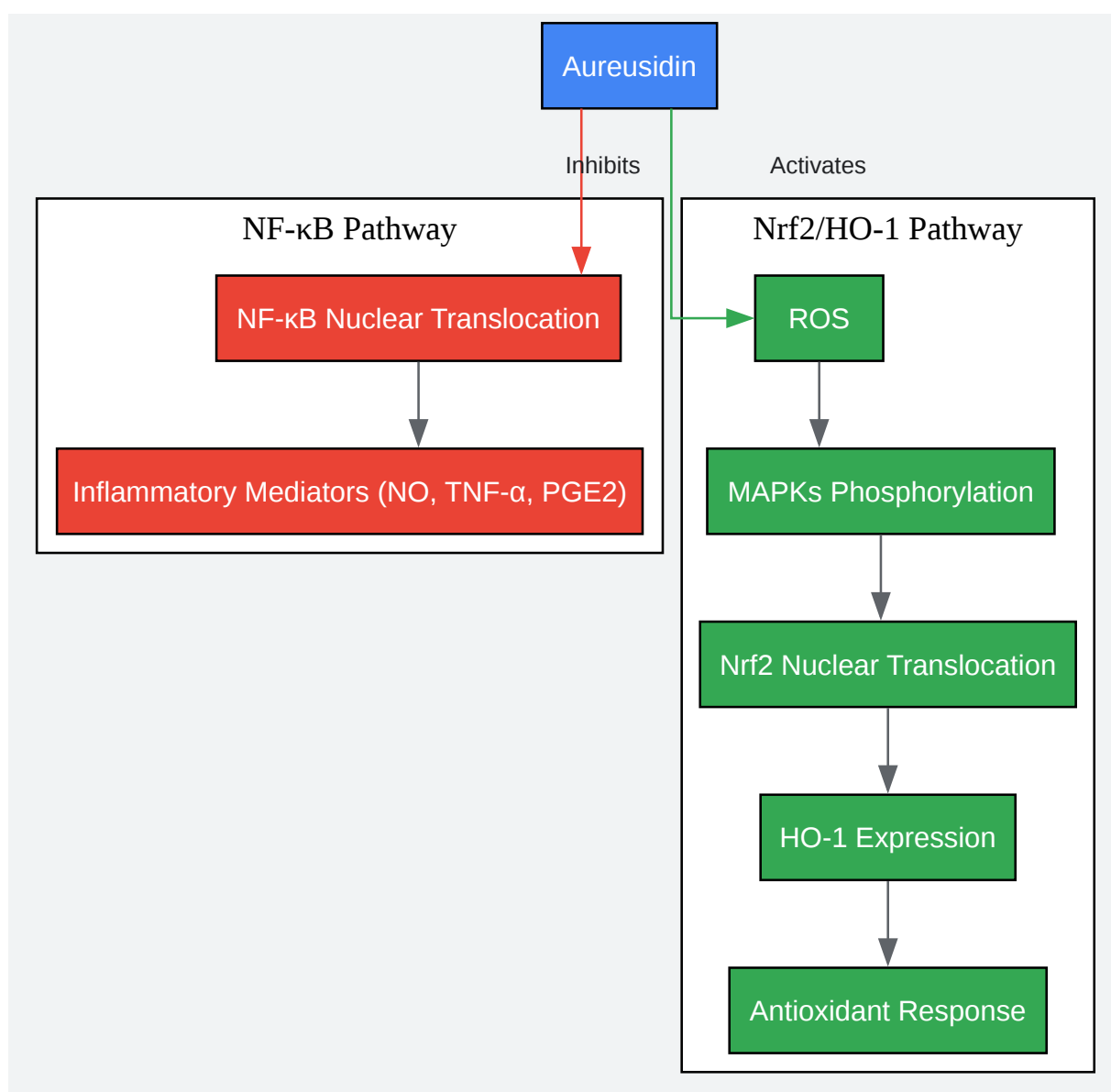
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Caption: Experimental workflow for **aureusidin** quantification.



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Caption: **Aureusidin** biosynthetic pathway.



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Caption: Signaling pathways involving **aureusidin**.^[2]

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